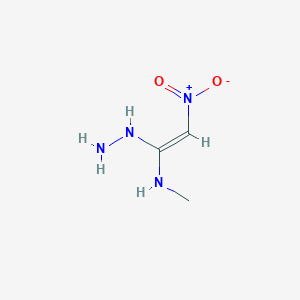
4-Ethoxy-2-methylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2-methylthiazole-5-carboxylic acid (EMTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiazole derivative that has been found to exhibit a wide range of biochemical and physiological effects. EMTA has been synthesized using various methods and has been studied for its mechanism of action and potential applications in different fields.
作用機序
The mechanism of action of 4-Ethoxy-2-methylthiazole-5-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-Ethoxy-2-methylthiazole-5-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-Ethoxy-2-methylthiazole-5-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, insecticidal, fungicidal, and antioxidant properties. 4-Ethoxy-2-methylthiazole-5-carboxylic acid has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
4-Ethoxy-2-methylthiazole-5-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using different methods. It has also been found to exhibit a wide range of biochemical and physiological effects, making it useful for studying different biological processes. However, 4-Ethoxy-2-methylthiazole-5-carboxylic acid also has limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-Ethoxy-2-methylthiazole-5-carboxylic acid. One direction is to further study its mechanism of action and potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use as a plant growth regulator and food preservative. Further studies can also be conducted to explore the use of 4-Ethoxy-2-methylthiazole-5-carboxylic acid in the development of new drugs for the treatment of cancer and other diseases.
合成法
4-Ethoxy-2-methylthiazole-5-carboxylic acid can be synthesized using different methods, including the reaction of 2-methyl-4-thiazolidinone with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 2-methyl-4-thiazolidinone with ethyl bromoacetate in the presence of potassium carbonate. The yield of 4-Ethoxy-2-methylthiazole-5-carboxylic acid obtained from these methods varies depending on the reaction conditions used.
科学的研究の応用
4-Ethoxy-2-methylthiazole-5-carboxylic acid has been studied for its potential applications in different fields, including medicine, agriculture, and food science. In medicine, 4-Ethoxy-2-methylthiazole-5-carboxylic acid has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, 4-Ethoxy-2-methylthiazole-5-carboxylic acid has been found to exhibit insecticidal and fungicidal properties. It has also been studied for its potential use as a plant growth regulator. In food science, 4-Ethoxy-2-methylthiazole-5-carboxylic acid has been found to exhibit antioxidant properties and has been studied for its potential use as a food preservative.
特性
IUPAC Name |
4-ethoxy-2-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-6-5(7(9)10)12-4(2)8-6/h3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHSLPYMGBUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2754502.png)



![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)
![[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2754508.png)




![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2754518.png)
![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2754523.png)